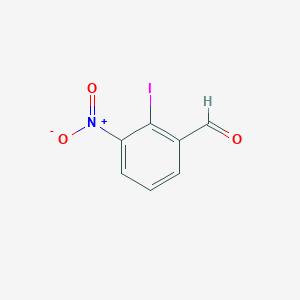

2-Iodo-3-nitrobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

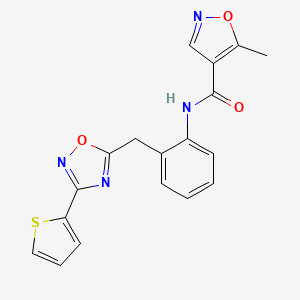

The molecular structure of 2-Iodo-3-nitrobenzaldehyde consists of a benzene ring substituted with an aldehyde group (-CHO), a nitro group (-NO2), and an iodine atom . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have a relatively high molecular weight due to the presence of iodine . The presence of the nitro group may also confer some degree of polarity .科学的研究の応用

Aggregation and Molecular Interactions

- 2-Hydroxy-3-iodo-5-nitrobenzaldehyde demonstrates significant molecular interactions. These include C-H...O hydrogen bonds and iodo-nitro interactions, contributing to the formation of sheet-like structures, which are further connected by aromatic pi-pi stacking interactions. This illustrates the compound's potential in studying intermolecular forces and crystal engineering (Garden et al., 2004).

Photochemical Sensitivity and Actinometry

- 2-Nitrobenzaldehyde (2NB) is a photochemically sensitive and thermally robust actinometer, useful for measuring light absorbance and photochemical properties in various solutions and on water ice. This highlights its role in photochemical studies, particularly in environmental science (Galbavy et al., 2010).

Chemical Synthesis

- 2-Nitrobenzaldehyde is an essential precursor in synthesizing various products for the bulk and fine chemicals industry. Its synthesis from benzaldehyde in mixed acid involves intricate reaction networks, providing insights into chemical kinetics and reaction mechanisms (Russo et al., 2017).

Quinolin-2(1H)-ones Synthesis

- 2-Nitrobenzaldehydes are reduced to 2-aminobenzaldehydes, then reacted with acyl chlorides to form 2-carboxamidobenzaldehydes, leading to the synthesis of quinolin-2(1H)-ones. This process demonstrates its importance in the pharmaceutical industry for synthesizing complex organic compounds (Park & Jung, 2005).

Antioxidant Properties

- 2-Nitrobenzaldehyde effectively suppresses singlet oxygen generation, fatty acid photooxidation, and dye-sensitizer degradation. This finding is crucial for its potential use in protecting materials from oxidative damage, particularly in the food industry (Hajimohammadi et al., 2018).

Atmospheric Degradation Study

- The study of 2-nitrobenzaldehyde's atmospheric degradation, including its photolysis and reaction with OH radicals, contributes to understanding atmospheric chemistry and environmental impact assessment. This has implications for atmospheric pollution and chemical safety (Bouya et al., 2017).

Synthesis of Nitroindoles

- The synthesis of 2-nitroindoles from o-nitrobenzaldehydes, employing the Sundberg indole synthesis, demonstrates the compound's role in producing complex organic structures, valuable in medicinal chemistry and pharmaceuticals (Pelkey & Gribble, 1997).

Isotope-Labeled Derivatives for Mass Spectrometry

- Carbon-13-labeled 2-nitrobenzaldehyde derivatives are prepared for use as internal standards in mass spectrometry. This technique is crucial for quantifying trace levels of nitrofuran residues in foods, highlighting its significance in food safety and analytical chemistry (Delatour et al., 2003).

Microreactor Synthesis

- The use of microreactors for synthesizing 2- and 3-nitrobenzaldehyde isomers from benzyl alcohol represents an advancement in green chemistry and process safety, underscoring its role in sustainable chemical manufacturing (Russo et al., 2017).

Biomimetic Catalysts in Synthesis

- The green synthesis of p-nitrobenzaldehyde using metalloporphyrin biomimetic catalysts represents a novel approach in synthetic chemistry, reducing environmental impact and enhancing reaction efficiency (Yuanbin, 2004).

将来の方向性

The future directions for research on 2-Iodo-3-nitrobenzaldehyde could include further exploration of its synthesis and reactions, as well as its potential applications in the synthesis of drugs and bioactive molecules . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

特性

IUPAC Name |

2-iodo-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLAEZSJVOSWSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2654393.png)

![4-((5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)amino)benzenesulfonamide](/img/structure/B2654399.png)

![N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/no-structure.png)

![2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid](/img/structure/B2654401.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2654404.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2654405.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2654407.png)

![5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2654410.png)